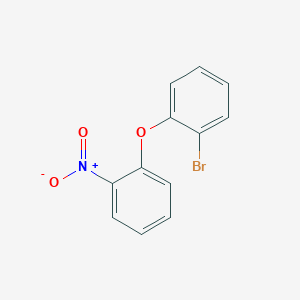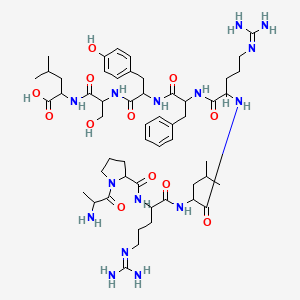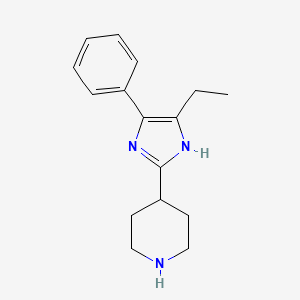
1-(2-Bromophenoxy)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2-(2-nitrophenoxy)- is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of benzene, where a bromine atom and a nitrophenoxy group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2-(2-nitrophenoxy)- typically involves the bromination of benzene followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then reacted with 2-nitrophenol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-2-(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-2-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrophenoxy group is further oxidized to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of benzene.
Oxidation: Oxidized benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-bromo-2-(2-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2-(2-nitrophenoxy)- involves its interaction with various molecular targets. The bromine and nitrophenoxy groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the phenoxy group.
2-Bromo-1-nitrobenzene: Positional isomer with different substitution pattern.
1-Bromo-4-nitrobenzene: Para-substituted isomer with different reactivity.
Uniqueness
Benzene, 1-bromo-2-(2-nitrophenoxy)- is unique due to the presence of both bromine and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
60671-89-8 |
|---|---|
Formule moléculaire |
C12H8BrNO3 |
Poids moléculaire |
294.10 g/mol |
Nom IUPAC |
1-(2-bromophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
Clé InChI |
GIHFWWDTUKZFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)


![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)




![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)
